Ethyl 1-(tert-butoxycarbonylamino)-3-oxo-cyclopentanecarboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(tert-butoxycarbonylamino)-3-oxo-cyclopentanecarboxylate typically involves a multi-step process. One common method starts with the reaction of commercially available cyclopentanone with ethyl chloroformate in the presence of a base to form the corresponding ethyl ester. The amino group is then protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for the continuous flow of reactants and products, leading to improved reaction control and higher yields.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(tert-butoxycarbonylamino)-3-oxo-cyclopentanecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc protecting group.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of free amine derivatives.
Scientific Research Applications
Ethyl 1-(tert-butoxycarbonylamino)-3-oxo-cyclopentanecarboxylate has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of Ethyl 1-(tert-butoxycarbonylamino)-3-oxo-cyclopentanecarboxylate involves its ability to act as a protecting group for amines. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property is exploited in multi-step organic synthesis to protect and deprotect amine functionalities as needed .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(tert-butoxycarbonylamino)-3-oxo-cyclopentanecarboxylate
- Ethyl 1-(tert-butoxycarbonylamino)-3-oxo-cyclohexanecarboxylate
- Ethyl 1-(tert-butoxycarbonylamino)-3-oxo-cycloheptanecarboxylate
Uniqueness
Ethyl 1-(tert-butoxycarbonylamino)-3-oxo-cyclopentanecarboxylate is unique due to its specific ring size and the presence of the Boc protecting group. This combination provides distinct reactivity and stability characteristics, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C13H21NO5 |
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Molecular Weight |
271.31 g/mol |
IUPAC Name |
ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C13H21NO5/c1-5-18-10(16)13(7-6-9(15)8-13)14-11(17)19-12(2,3)4/h5-8H2,1-4H3,(H,14,17) |
InChI Key |
BUWIARJERIXJTL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC(=O)C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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